

A Comprehensive Technical Guide to Fmoc-Thr-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-Thr-OH**

Cat. No.: **B15545682**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N- α -(9-Fluorenylmethoxycarbonyl)-L-threonine (**Fmoc-Thr-OH**) is a cornerstone amino acid derivative for solid-phase peptide synthesis (SPPS), a technique fundamental to drug discovery and proteomics research. The strategic use of the Fmoc protecting group, which is stable under acidic conditions but readily removed by a mild base, allows for the precise and sequential assembly of amino acids into peptides. This guide provides an in-depth overview of the identification, properties, and application of **Fmoc-Thr-OH**.

Core Identification and Properties

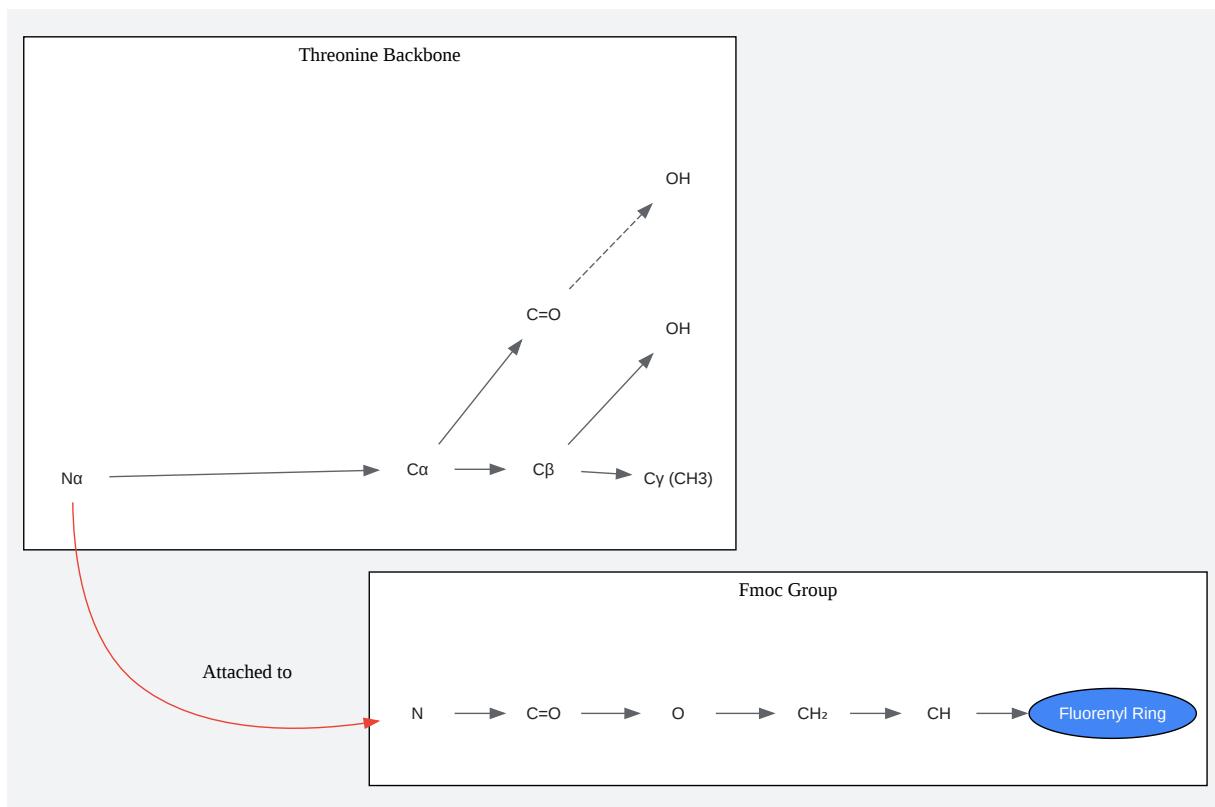
Fmoc-Thr-OH is identifiable by its specific Chemical Abstracts Service (CAS) number, 73731-37-0.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Its molecular structure and physicochemical properties are critical for its effective use in synthesis and for the characterization of the final peptide product.

Physicochemical and Analytical Data

The key quantitative data for **Fmoc-Thr-OH** are summarized in the tables below, providing a quick reference for its physical characteristics and the analytical parameters for its identification and purity assessment.

Table 1: Physicochemical Properties of **Fmoc-Thr-OH**

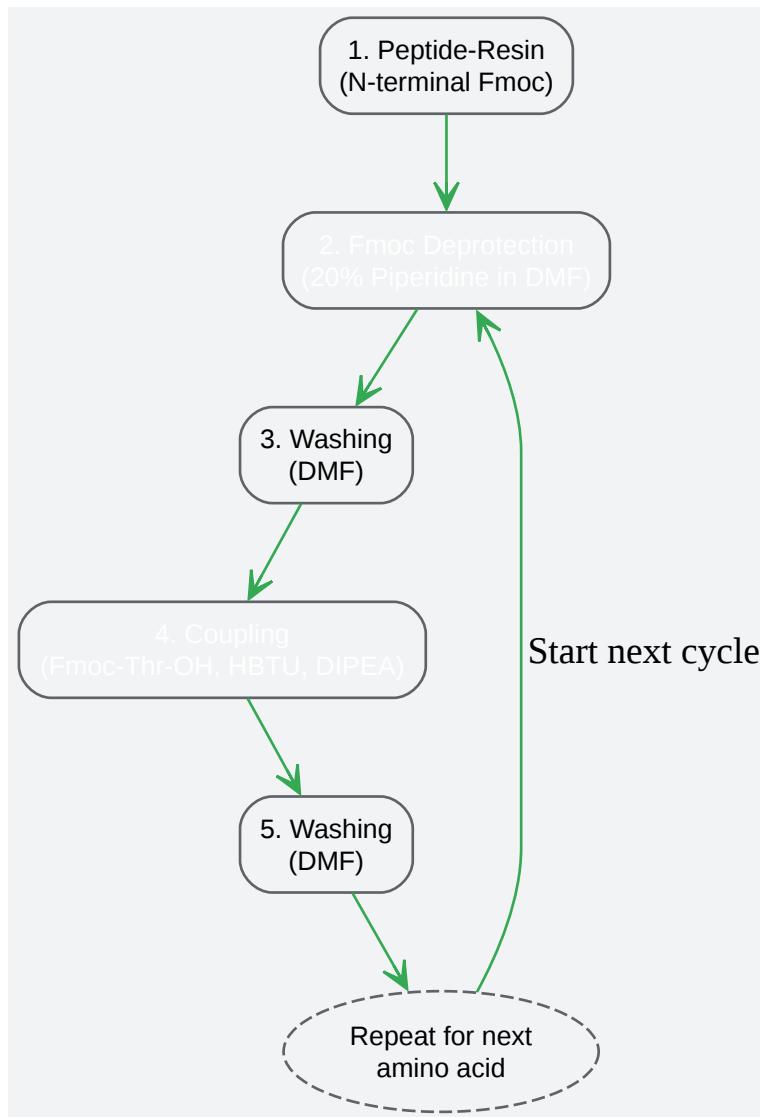
Property	Value	References
CAS Number	73731-37-0	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₉ H ₁₉ NO ₅	[2] [3] [5]
Molecular Weight	341.36 g/mol	[2] [5]
Appearance	White to off-white solid/powder	[2] [3]
Melting Point	90-115 °C	[2] [5]
Optical Rotation	[a]D ²⁰ = -14 ± 2° (c=1 in DMF)	[3]


Table 2: Analytical Characterization Data for **Fmoc-Thr-OH**

Analytical Technique	Parameter	Typical Value/Conditions	References
Purity (HPLC)	Purity	≥ 99.5% (Chiral HPLC)	[3]
Column	C18, 5 µm, 4.6 x 250 mm	[1]	
Mobile Phase	Acetonitrile/Water with 0.1% TFA	[1]	
Detection	265 nm	[1]	
¹ H NMR (400 MHz, DMSO-d6)	Chemical Shift (δ) ppm	~12.7 (br s, COOH), 7.89 (d, 2H, Fmoc), 7.72 (t, 2H, Fmoc), 7.61 (d, 1H, NH), 7.42 (t, 2H, Fmoc), 7.33 (t, 2H, Fmoc), 4.30-4.20 (m, 3H, Fmoc-CH, Fmoc-CH ₂), 4.10 (m, 1H, α-CH), 3.95 (m, 1H, β-CH), 1.15 (d, 3H, γ-CH ₃)	[1]
¹³ C NMR (100 MHz, DMSO-d6)	Chemical Shift (δ) ppm	172.5 (C=O, Carboxylic Acid), 156.5 (C=O, Fmoc Urethane), 143.8, 140.7 (Quaternary C, Fmoc), 127.6, 127.0, 125.3, 120.1 (Aromatic CH, Fmoc), 66.8 (β-C), 65.6 (Fmoc-CH ₂), 58.9 (α-C), 46.7 (Fmoc-CH), 20.4 (γ-C)	[1]

Mass Spectrometry (ESI)	$[M+H]^+$ (Positive Ion Mode)	342.13	[1]
$[M-H]^-$ (Negative Ion Mode)	340.12	[1]	

Chemical Structure and Synthesis Workflow


The structure of **Fmoc-Thr-OH** features the threonine backbone with its α -amino group protected by the bulky Fmoc group. This protection is key to preventing unwanted reactions during peptide chain elongation.

[Click to download full resolution via product page](#)

Chemical structure of **Fmoc-Thr-OH**.

The incorporation of **Fmoc-Thr-OH** into a growing peptide chain follows a cyclical process inherent to solid-phase peptide synthesis. This workflow involves the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.

[Click to download full resolution via product page](#)

General workflow for SPPS using **Fmoc-Thr-OH**.

Experimental Protocols

The successful incorporation of **Fmoc-Thr-OH** into a peptide sequence relies on optimized protocols for deprotection and coupling steps.

Fmoc Deprotection Protocol

This procedure removes the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.

- Reagents:
 - 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)[2]
- Procedure:
 - Swell the peptide-resin in DMF for 30-60 minutes.[6]
 - Drain the DMF from the reaction vessel.
 - Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes at room temperature.[7]
 - Drain the deprotection solution.
 - Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[7]
 - Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]

Amino Acid Coupling Protocol (HBTU/DIPEA)

This protocol describes the activation and coupling of **Fmoc-Thr-OH** to the deprotected N-terminus of the peptide-resin using the common coupling reagent HBTU.

- Reagents:
 - **Fmoc-Thr-OH** (3-5 equivalents relative to resin loading)[8]
 - HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents)[9]
 - N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[9]

- Anhydrous DMF
- Procedure:
 - In a separate vessel, dissolve **Fmoc-Thr-OH** and HBTU in a minimal amount of DMF.
 - Add DIPEA to the mixture to begin the activation of the amino acid. This pre-activation step typically lasts for 2-5 minutes.[10]
 - Immediately add the activated **Fmoc-Thr-OH** solution to the deprotected peptide-resin.
 - Agitate the reaction mixture for 30-60 minutes at room temperature.[2]
 - Monitor the completion of the reaction using a qualitative method such as the Kaiser test. A negative test indicates the absence of free primary amines and the completion of the coupling.[8]
 - Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[2]

Conclusion

Fmoc-Thr-OH is an indispensable reagent in the synthesis of peptides for research, therapeutic, and diagnostic applications. A thorough understanding of its chemical properties and the optimization of its handling in SPPS protocols are crucial for the successful synthesis of high-purity peptides.[3] The provided data and protocols serve as a foundational guide for researchers and professionals in the field of peptide chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. [benchchem.com](#) [benchchem.com]
- 3. [benchchem.com](#) [benchchem.com]
- 4. [chem.uci.edu](#) [chem.uci.edu]
- 5. Fmoc-Thr-OH | 73731-37-0 | FF37962 | Biosynth [biosynth.com]
- 6. [benchchem.com](#) [benchchem.com]
- 7. [benchchem.com](#) [benchchem.com]
- 8. [benchchem.com](#) [benchchem.com]
- 9. [benchchem.com](#) [benchchem.com]
- 10. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Fmoc-Thr-OH for Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15545682#fmoc-thr-oh-cas-number-and-identification\]](https://www.benchchem.com/product/b15545682#fmoc-thr-oh-cas-number-and-identification)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

